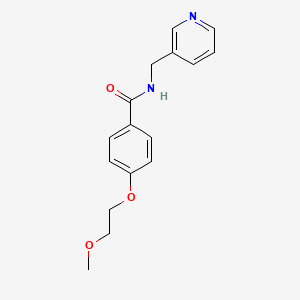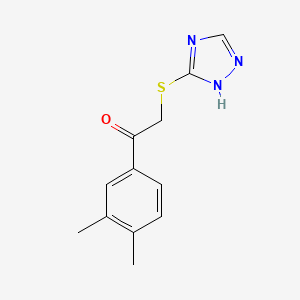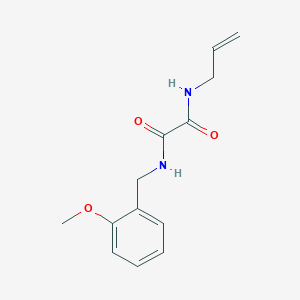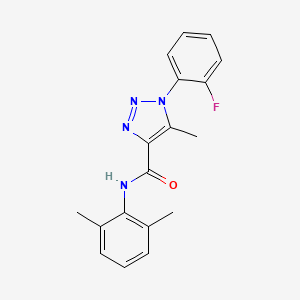![molecular formula C17H16BrClO4 B4536340 4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4536340.png)
4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Description
The chemistry of benzaldehyde derivatives, including those with halogen substitutions and ether groups, is a rich field due to their diverse applications in pharmaceuticals, material science, and as intermediates in organic synthesis. Benzaldehyde derivatives often serve as key intermediates in the synthesis of more complex molecules due to their reactivity and versatility.
Synthesis Analysis
Several studies have described methods for synthesizing benzaldehyde derivatives. For instance, compounds with bromo and methoxy substituents have been prepared through reactions involving hydroxybenzaldehydes and dibromoethane or through condensation reactions involving bromoanilines and hydroxybenzaldehydes (Chumakov et al., 2014); (Zulfiqar et al., 2020). These methods highlight the use of halogenation, etherification, and condensation as common strategies in the synthesis of complex benzaldehydes.
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of benzaldehyde derivatives. X-ray diffraction has been used to determine the crystal structures, showing that these molecules can exhibit almost planar configurations and participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, influencing their crystal packing and stability (Diao et al., 2005).
Chemical Reactions and Properties
Benzaldehyde derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For example, they can participate in reactions with alkynes, alkenes, or allenes catalyzed by rhodium complexes, leading to the formation of alkenoylphenols with good to excellent yields, demonstrating the influence of substituents on regioselectivity (Kokubo et al., 1999). Additionally, Schiff base reactions involving benzaldehydes have been explored for their potential in creating compounds with biological activities (Zulfiqar et al., 2020).
properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-2-21-16-10-12(11-20)9-15(19)17(16)23-8-7-22-14-5-3-13(18)4-6-14/h3-6,9-11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHVJYLLLFDFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl [3-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B4536260.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4536282.png)
![2-[(4-bromophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4536296.png)
![2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4536299.png)

![3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4536312.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536316.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4536332.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4536348.png)
![2-[(6-isobutyl-2-methyl-4-pyrimidinyl)carbonyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4536349.png)
